Ammonia acetate

Description

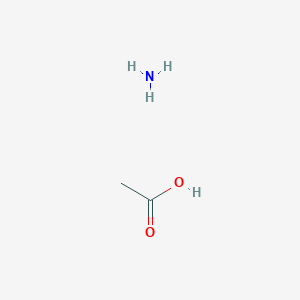

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;azane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the properties of ammonium acetate for lab use

An In-depth Technical Guide to Ammonium (B1175870) Acetate (B1210297) for Laboratory Use

Introduction

Ammonium acetate (CH₃COONH₄), the ammonium salt of acetic acid, is a white, crystalline, and hygroscopic solid.[1] It is formed from the reaction of a weak acid (acetic acid) and a weak base (ammonia).[1][2] This unique composition grants it distinct properties that are highly valued in research, pharmaceutical development, and analytical chemistry.[1][3] Known for its volatility at low pressures, it is a cornerstone reagent in applications requiring the removal of buffer salts prior to analysis, most notably in mass spectrometry.[1][4] This guide provides a comprehensive overview of the physical and chemical properties, core laboratory applications, detailed experimental protocols, and safety considerations for ammonium acetate.

Physical and Chemical Properties

Ammonium acetate is a deliquescent solid with a slight acetic odor.[5][6] Upon heating or exposure to a vacuum, it dissociates into ammonia (B1221849) and acetic acid, a key characteristic for its use in sensitive analytical techniques.[1] While a solution of ammonium acetate in pure water is approximately neutral (pH 7.0), it is a common misconception that it buffers effectively at this pH.[7][8] Its true buffering capacity lies in the acidic and basic ranges, corresponding to the pKa values of acetic acid and the ammonium ion.[7][9]

General Properties

The fundamental physical and chemical characteristics of ammonium acetate are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₂H₇NO₂ or NH₄CH₃CO₂ | [1][10] |

| Molar Mass | 77.08 g/mol | [2][6][9] |

| Appearance | White, crystalline, deliquescent solid | [1][5][9] |

| Odor | Slight acetous (vinegar-like) odor | [5][9] |

| Density | 1.17 g/cm³ at 20°C | [5][9][10] |

| Melting Point | 113-114°C (235-237°F; 386-387 K) | [5][9] |

| Decomposition | Decomposes above 144°C to form acetamide (B32628) and water | [9] |

| CAS Number | 631-61-8 | [1][3] |

Solubility

Ammonium acetate is highly soluble in water, and its solubility increases significantly with temperature.[11] It is also soluble in various polar organic solvents, making it versatile for a range of mobile phases in chromatography.[1][12]

| Solvent | Temperature | Solubility ( g/100 mL) | Citations |

| Water | 0°C | 102 | [6][9][13] |

| 4°C | 148 | [8][9][10] | |

| 20°C | 143 | [8][9] | |

| 80°C | 533 | [8][9] | |

| Methanol (B129727) | 15°C | 7.89 | [8][10] |

| 20°C | ~143 | [13] | |

| 94.2°C | 131.24 | [8][10] | |

| Ethanol | 20°C | 7.4 | [13] |

| Acetone | - | Slightly soluble | [9][12] |

| Dimethylformamide | - | 0.1 g/100 g | [8] |

Buffering Characteristics

Ammonium acetate is composed of a weak acid (acetic acid, pKa ≈ 4.75) and a weak base (ammonium, pKa ≈ 9.25).[7][9][14] Consequently, it functions as a dual-component buffer system, providing effective buffering capacity in two distinct pH ranges but very poor buffering at a neutral pH.[2][7][8]

| Property | Value | Citations |

| pKa of Acetic Acid | ~4.75 | [7][9] |

| pKa of Ammonium Ion | ~9.25 | [7][9] |

| Effective Buffering Range 1 (Acidic) | pH 3.8 - 5.8 | [4][15][16] |

| Effective Buffering Range 2 (Basic) | pH 8.2 - 10.2 | [16] |

| pH in Pure Water | ~7.0 | [1][2][7] |

Core Laboratory Applications

The unique properties of ammonium acetate make it an indispensable reagent in numerous laboratory settings.

-

Mass Spectrometry (MS) and Liquid Chromatography (LC-MS): Its volatility is a primary advantage, as it decomposes and evaporates during the ionization process, preventing the buildup of salt residues in the mass spectrometer and minimizing ion suppression.[1][2][4] This leads to cleaner spectra and more accurate data.[1]

-

Buffer Solutions: It is widely used to prepare buffer solutions for High-Performance Liquid Chromatography (HPLC), enzymatic reactions, and protein purification.[2][3][17]

-

Protein Precipitation: Ammonium acetate, often in combination with methanol or acetone, is an effective agent for precipitating proteins from solution.[18][19] This is a critical step in sample preparation for proteomics.

-

Nucleic Acid Purification: It is commonly used for the precipitation of DNA and RNA, where it helps to reduce the co-precipitation of dNTPs and short oligonucleotides.[18]

-

Organic Synthesis: In organic chemistry, it serves as a source of ammonia and as a catalyst in reactions such as the Knoevenagel condensation and the Borch reductive amination.[1][5][18]

-

Soil Analysis: A 1M ammonium acetate solution is used to determine the cation exchange capacity (CEC) of soil, a key indicator of soil fertility.[2]

Experimental Protocols & Workflows

Logical Relationship: The Buffering Action of Ammonium Acetate

Ammonium acetate provides buffering capacity through two separate equilibrium systems involving the acetate/acetic acid pair and the ammonium/ammonia pair. It resists pH changes by absorbing excess H⁺ or OH⁻ ions.

Caption: The dual buffering mechanism of ammonium acetate.

Protocol: Ammonium Acetate Buffer Preparation for HPLC (1 L of 10 mM, pH 4.5)

This protocol describes the preparation of a common mobile phase buffer for HPLC and LC-MS applications.

Materials:

-

Ammonium acetate (ACS or LC-MS grade)

-

Glacial acetic acid

-

High-purity water (HPLC or Milli-Q grade)

-

Calibrated pH meter

-

1 L volumetric flask

-

Sterile filter (0.22 µm)

Methodology:

-

Weigh Reagent: Accurately weigh 0.7708 g of ammonium acetate (molar mass = 77.08 g/mol ).

-

Dissolve: Add the ammonium acetate to a beaker containing approximately 900 mL of high-purity water. Stir until fully dissolved.[20]

-

Adjust pH: Place the beaker on a stir plate with a magnetic stir bar and immerse a calibrated pH electrode into the solution. Slowly add glacial acetic acid dropwise until the pH meter reads 4.5.[21] Acetic acid is used to adjust the pH into the acidic buffering range.[21]

-

Final Volume: Carefully transfer the solution into a 1 L volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsate to the flask to ensure a complete transfer.[20]

-

Dilute to Mark: Add high-purity water to bring the final volume to the 1 L mark.[20] Cap and invert the flask several times to ensure the solution is homogeneous.

-

Filter: Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates that could damage the HPLC system.[22]

-

Storage: Store the buffer in a clean, tightly sealed glass container at room temperature or 4°C.[22] Do not autoclave, as ammonium acetate can decompose with heat.[22]

Experimental Workflow: Protein Precipitation

Ammonium acetate is frequently used with methanol to precipitate proteins, particularly from plant samples, as it effectively removes interfering substances.[19]

Caption: Workflow for protein precipitation using phenol and ammonium acetate.

Experimental Workflow: Use in LC-MS

The volatility of ammonium acetate is critical for its successful use as a mobile phase modifier in LC-MS.

Caption: Role of volatile ammonium acetate buffer in an LC-MS workflow.

Safety and Handling

While some safety data sheets (SDS) classify ammonium acetate as non-hazardous under GHS, others indicate it can cause skin and serious eye irritation, as well as respiratory irritation.[23][24] It is prudent to follow standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat when handling the solid or its solutions.[23][25]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[23] Avoid generating dust.[25] Wash hands thoroughly after handling.[23]

-

Storage: Ammonium acetate is hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[1][12] Store in a cool, dry place in a tightly sealed container to prevent it from clumping or liquefying.[1][23][25]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and hypochlorites.[23][26]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[23][25]

-

Inhalation: Move to fresh air.[25]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[25]

-

In all cases of significant exposure or if symptoms persist, seek medical attention.[25]

-

Conclusion

Ammonium acetate is a uniquely versatile reagent with properties that make it highly valuable for researchers, particularly in the fields of analytical chemistry and drug development. Its high solubility, dual-range buffering capacity, and, most importantly, its volatility, secure its role as a preferred buffer for LC-MS and other sensitive analytical techniques.[4][27] Understanding its chemical characteristics, including the common misconception about its neutral pH buffering ability, is critical for its proper and effective use.[7] By following established protocols and adhering to safety guidelines, scientists can leverage the full potential of ammonium acetate to achieve robust and reliable experimental outcomes.

References

- 1. Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate - Kands [kandschemical.com]

- 2. allanchem.com [allanchem.com]

- 3. What Are the Common Uses of Ammonium Acetate | formula, price [amizaraspecialitychemicals.co.in]

- 4. nbinno.com [nbinno.com]

- 5. Ammonium acetate | 631-61-8 [chemicalbook.com]

- 6. Ammonium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ammonium acetate - Wikipedia [en.wikipedia.org]

- 9. Ammonium Acetate: Properties, Production and Uses. [allen.in]

- 10. Ammonium Acetate: Properties, Formula, Uses & Safety Tips [vedantu.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Ammonium Acetate | C2H4O2.H3N | CID 517165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. vinipul.com [vinipul.com]

- 14. Solved pka of acetic acid is 4.74 and pka of the ammonium | Chegg.com [chegg.com]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. support.waters.com [support.waters.com]

- 17. nbinno.com [nbinno.com]

- 18. cephamls.com [cephamls.com]

- 19. Precipitation Procedures [sigmaaldrich.com]

- 20. acid base - Preparation of ammonium acetate buffer for HPLC - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 21. Buffer Preparation | SIELC Technologies [sielc.com]

- 22. Ammonium Acetate Preparation and Recipe | AAT Bioquest [aatbio.com]

- 23. Ammonium Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. fishersci.com [fishersci.com]

- 26. carlroth.com [carlroth.com]

- 27. Ammonium Acetate, ACS [rmreagents.com]

Ammonium Acetate as a Buffer Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) acetate (B1210297), a salt of a weak acid and a weak base, is a versatile and widely utilized buffer in various scientific disciplines, particularly in the fields of biochemistry, analytical chemistry, and pharmaceutical development. Its unique property of volatility makes it an indispensable tool in techniques such as mass spectrometry and high-performance liquid chromatography (HPLC), where the presence of non-volatile salts can interfere with analysis. This guide provides a comprehensive overview of the core principles of ammonium acetate as a buffering agent, its applications, and detailed protocols for its use.

Core Concepts: The Chemistry of Ammonium Acetate Buffering

Ammonium acetate (CH₃COONH₄) is formed from the reaction of a weak acid, acetic acid (CH₃COOH), and a weak base, ammonia (B1221849) (NH₃). When dissolved in water, it dissociates into ammonium (NH₄⁺) and acetate (CH₃COO⁻) ions. The buffering capacity of this system arises from the equilibrium between these ions and their corresponding weak acid and base.

It is a common misconception that ammonium acetate is an effective buffer at a neutral pH of 7.[1][2][3] While a solution of ammonium acetate in pure water will have a pH of approximately 7, this is due to the similar pKa and pKb values of the ammonium ion and acetic acid, respectively, leading to a neutralization effect.[3][4][5] However, the solution has minimal buffering capacity at this pH because it is far from the pKa values of the constituent acid and base.[1][2][3][6]

The buffering action of ammonium acetate is actually bimodal, with two effective buffering ranges:

-

Acidic range (pH 3.8-5.8): This is governed by the acetic acid/acetate buffer pair (pKa ≈ 4.75).[1][2][4][7]

-

Alkaline range (pH 8.2-10.2): This is governed by the ammonium/ammonia buffer pair (pKa ≈ 9.25).[1][2][4][8]

The addition of an organic modifier, such as acetonitrile (B52724), which is common in reversed-phase chromatography, can alter these effective buffering ranges.[7][9]

Key Properties and Data

A summary of the key quantitative data for ammonium acetate buffer is presented below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | CH₃COONH₄ | |

| Molecular Weight | 77.08 g/mol | [10][11] |

| pKa of Acetic Acid (CH₃COOH) | ~4.75 | [1][2][4][12] |

| pKa of Ammonium Ion (NH₄⁺) | ~9.25 | [1][2][4][12] |

| pH of Solution in Water | ~7.0 | [1][2][3][4] |

| Effective Buffering Range (Aqueous) | pH 3.8 - 5.8 and pH 8.2 - 10.2 | Based on pKa ± 1 pH unit.[7] |

| Solubility | Highly soluble in water, methanol, and acetone. | [13][14] |

| Volatility | Volatile at low pressures. | [3][15][16] |

Impact of Acetonitrile on Buffering Capacity

| % Acetonitrile (MeCN) | Maximum Buffer Capacity Range (Acetic Acid / Acetate) | Maximum Buffer Capacity Range (Ammonium / Ammonia) |

| 0 | 4.2 – 5.2 | 9.0 – 10.0 |

| 20 | 4.7 – 5.7 | 8.7 – 9.7 |

| 40 | 5.0 – 6.0 | 8.5 – 9.5 |

| 60 | 5.6 – 6.6 | 8.3 – 9.3 |

Table adapted from Element Lab Solutions.[9]

Diagrams and Visualizations

Ammonium Acetate Buffer Equilibrium

Caption: Chemical equilibrium of ammonium acetate buffer.

Experimental Workflow: HPLC-MS Analysis

Caption: General workflow for HPLC-MS using ammonium acetate.

Logical Flow for Buffer Selection

Caption: Decision tree for selecting ammonium acetate as a buffer.

Experimental Protocols

Preparation of 1 M Ammonium Acetate Stock Solution

Objective: To prepare a 1 M aqueous stock solution of ammonium acetate.

Materials:

-

Ammonium acetate (ACS grade or higher)

-

Deionized water

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

Weighing scale

Methodology:

-

Weigh out 77.08 g of ammonium acetate.[17]

-

Transfer the ammonium acetate to a 1 L volumetric flask.

-

Add approximately 800 mL of deionized water to the flask.

-

Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the ammonium acetate is completely dissolved.

-

Once dissolved, remove the stir bar and add deionized water to the 1 L mark.

-

Stopper the flask and invert several times to ensure the solution is homogeneous.

-

This solution can be stored at 4°C for several weeks.[10][18]

Preparation of 10 mM Ammonium Acetate Buffer for HPLC

Objective: To prepare a 1 L solution of 10 mM ammonium acetate for use as an HPLC mobile phase.

Materials:

-

Ammonium acetate (HPLC grade)

-

Deionized water (HPLC grade)

-

Acetic acid or ammonium hydroxide (B78521) (for pH adjustment)

-

pH meter

-

Volumetric flask (1 L)

-

Filtration apparatus with a 0.22 µm or 0.45 µm membrane filter[19]

Methodology:

-

Weigh 0.7708 g of ammonium acetate and transfer it to a 1 L volumetric flask.[19]

-

Add approximately 800 mL of HPLC-grade water and dissolve the salt completely.[19]

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Adjust the pH of the solution to the desired value using dropwise addition of diluted acetic acid (for acidic pH) or diluted ammonium hydroxide (for alkaline pH).[19][20]

-

Once the target pH is reached and stable, add HPLC-grade water to the 1 L mark.

-

Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates and to degas the solution.[19]

-

The buffer is now ready to be used as a mobile phase component.

Preparation of 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water for LC-MS

Objective: To prepare a mobile phase of 10 mM ammonium acetate in a 90:10 acetonitrile:water mixture.

Materials:

-

Ammonium acetate (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Volumetric flasks (500 mL and 1 L)

-

Pipettes

Methodology:

-

Prepare a 100 mM Ammonium Acetate Aqueous Stock Solution: Weigh 3.854 g of ammonium acetate and dissolve it in a 500 mL volumetric flask with LC-MS grade water. Fill to the mark.[21]

-

Prepare a 10 mM Ammonium Acetate Aqueous Solution: Pipette 100 mL of the 100 mM stock solution into a 1 L volumetric flask and dilute to the mark with LC-MS grade water.[21]

-

Prepare the Final Mobile Phase: Pipette 100 mL of the 10 mM aqueous ammonium acetate solution into a 1 L volumetric flask. Add acetonitrile to the 1 L mark. This results in a final solution of 10 mM ammonium acetate in 90:10 acetonitrile:water.[21]

Applications in Research and Drug Development

Ammonium acetate's unique properties make it suitable for a wide range of applications:

-

Mass Spectrometry (MS): Its volatility is a significant advantage as it is removed under the high vacuum conditions of the mass spectrometer, preventing the formation of salt adducts and ion source contamination.[6][11][15] It is commonly used in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

-

High-Performance Liquid Chromatography (HPLC): It is used as a mobile phase additive to control pH and improve chromatographic separation, especially when coupled with MS detection.[9][15][22]

-

Protein Purification and Crystallization: Ammonium acetate is used in protein precipitation and as a component of crystallization buffers.[10][15][16][23][24] Its high solubility and compatibility with organic solvents are beneficial in these applications.[13]

-

DNA and RNA Precipitation: It is an effective salt for the precipitation of nucleic acids.[10][15][23][24]

-

Enzymatic Assays: It can be used to maintain a stable pH for enzymatic reactions, typically at concentrations of 10-50 mM.[11]

-

Capillary Electrophoresis (CE): Its use in non-aqueous CE-MS for the analysis of lipophilic peptides and drugs has been reported.[16][23][24]

Advantages and Disadvantages

Advantages

-

Volatility: Easily removed by evaporation or under vacuum, making it ideal for MS applications.[3][15][16]

-

High Solubility: Readily dissolves in water and some organic solvents.[13][14]

-

Biocompatibility: Generally compatible with biological molecules like proteins and nucleic acids.[11]

-

Cost-Effective: It is a relatively inexpensive reagent.

Disadvantages

-

Hygroscopic: It readily absorbs moisture from the air, which can affect its concentration and pH.[13]

-

Poor Buffering at Neutral pH: As previously discussed, it is not an effective buffer around pH 7.[1][2][3][6]

-

Potential for pH Shift: The volatility of ammonia is higher than that of acetic acid, which can lead to a decrease in the pH of the buffer solution upon standing open to the atmosphere.[13]

-

UV Absorbance: The acetate component absorbs in the low UV region, which can interfere with spectrophotometric detection at certain wavelengths.[6]

Conclusion

Ammonium acetate is a valuable and versatile buffer for a wide array of applications in research and drug development. Its key advantage lies in its volatility, which makes it highly compatible with sensitive analytical techniques like mass spectrometry. However, a thorough understanding of its chemical properties, particularly its bimodal buffering range and its limitations at neutral pH, is crucial for its effective and appropriate use. By following well-defined preparation protocols and considering the specific requirements of the experimental setup, researchers can leverage the unique benefits of ammonium acetate to achieve reliable and reproducible results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Addressing a Common Misconception: Ammonium Acetate as Neutral pH "Buffer" for Native Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammonium acetate - Wikipedia [en.wikipedia.org]

- 4. Is Ammonium acetate an acid or base and what is the value of pH?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. support.waters.com [support.waters.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Ammonium Acetate Solution 5 M, Buffers and Reagents - Jena Bioscience [jenabioscience.com]

- 11. allanchem.com [allanchem.com]

- 12. reddit.com [reddit.com]

- 13. lclane.net [lclane.net]

- 14. Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate - Kands [kandschemical.com]

- 15. Ammonium Acetate Buffer [rmreagents.com]

- 16. thomassci.com [thomassci.com]

- 17. researchgate.net [researchgate.net]

- 18. Advantages and Disadvantages of Buffer Solution [unacademy.com]

- 19. chiraltech.com [chiraltech.com]

- 20. Page loading... [wap.guidechem.com]

- 21. 10mM Ammonium Acetate Buffer 90:10 in Acetonitrile Preparation for HPLC and LCMS - Tips & Suggestions [mtc-usa.com]

- 22. sampanenterprises.com [sampanenterprises.com]

- 23. MP Biomedicals™ Ammonium Acetate, Ultra Pure Grade | Fisher Scientific [fishersci.ca]

- 24. MP Biomedicals Ammonium Acetate, Ultra Pure Grade 500 g | Buy Online | MP Biomedicals™ | Fisher Scientific [fishersci.com]

The Volatility of Ammonium Acetate in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) acetate (B1210297) is a widely utilized mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) due to its advantageous property of volatility. This technical guide provides a comprehensive overview of the core principles governing the volatility of ammonium acetate, its role and behavior in mass spectrometry, and practical considerations for its use in research and drug development.

Core Principles of Ammonium Acetate Volatility

Ammonium acetate's suitability for mass spectrometry stems from its thermal decomposition into volatile products, ammonia (B1221849) (NH₃) and acetic acid (CH₃COOH). This prevents the accumulation of non-volatile residues within the mass spectrometer's ion source and vacuum system, which can lead to contamination, signal suppression, and instrument downtime. Unlike involatile buffers such as phosphates, ammonium acetate readily evaporates along with the mobile phase solvents during the electrospray ionization (ESI) process.

The decomposition of ammonium acetate is a reversible equilibrium reaction:

NH₄CH₃COO(s) ⇌ NH₃(g) + CH₃COOH(g)

The forward reaction is favored at the elevated temperatures and reduced pressures encountered in the MS interface, ensuring the efficient removal of the buffer salts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ammonium acetate relevant to its use in mass spectrometry is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₇NO₂ | [1] |

| Molecular Weight | 77.08 g/mol | [1] |

| Melting Point | 110-114 °C (decomposes) | [1][2] |

| Vapor Pressure | <0.001 hPa to 0.00014 mmHg | [3][4][5] |

| pKa (in water) | 4.76 (acetic acid) and 9.24 (ammonium) | [6] |

| Solubility in Water | Highly soluble (1480 g/L at 20°C) | [3] |

The Role of Ammonium Acetate in Mass Spectrometry

Beyond its volatility, ammonium acetate plays several crucial roles in LC-MS analysis, influencing chromatographic separation, ionization efficiency, and the nature of the detected ions.

Buffering Capacity and pH Control

A common misconception is that ammonium acetate acts as a neutral buffer at pH 7. In reality, its buffering capacity is maximal around the pKa values of acetic acid (pH 3.8-5.8) and the ammonium ion (pH 8.2-10.2).[7] During positive ion mode ESI, the pH of the ESI droplets tends to decrease, and ammonium acetate can provide buffering in the acidic range.[8] This pH control is critical for:

-

Consistent Retention Times: For ionizable analytes, maintaining a stable pH prevents shifts in retention time.[9]

-

Improved Peak Shape: Proper pH control can prevent peak tailing or splitting for acidic and basic compounds.[9][10]

Influence on Ionization

Ammonium acetate significantly impacts the ionization process in ESI-MS:

-

Adduct Formation: It promotes the formation of ammonium adducts ([M+NH₄]⁺), which can be the primary ion observed for some analytes and can aid in their detection and quantification.[11][12]

-

Suppression of Metal Adducts: The presence of ammonium ions can help to reduce the formation of undesirable sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, leading to cleaner mass spectra.[10]

-

Ion Suppression/Enhancement: While generally considered MS-friendly, high concentrations of ammonium acetate (>20-25 mM) can cause ion suppression.[9][11][13] The optimal concentration is compound-dependent but is typically in the range of 5-20 mM.[1][9]

Comparison with Other Volatile Buffers

Ammonium acetate is often compared with other volatile buffers like ammonium formate (B1220265) and ammonium bicarbonate. The choice of buffer can impact chromatographic selectivity and MS sensitivity.

| Buffer | Typical pH Range | Key Characteristics |

| Ammonium Acetate | 3.8 - 5.8 and 8.2 - 10.2 | Good general-purpose volatile buffer, widely used. |

| Ammonium Formate | 2.8 - 4.8 and 8.2 - 10.2 | Often provides better sensitivity than ammonium acetate for certain analytes.[10][11] |

| Ammonium Bicarbonate | 8.8 - 10.8 (in water) | Useful for high-pH applications, but can cause issues with CO₂ adduct formation and protein denaturation in native MS. |

Experimental Protocols and Practical Considerations

Preparation of Ammonium Acetate Mobile Phase

Objective: To prepare a 10 mM ammonium acetate mobile phase in 90:10 acetonitrile (B52724):water.

Materials:

-

Ammonium acetate (≥99% purity)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Volumetric flasks (500 mL and 1000 mL)

-

Pipette (100 mL)

-

0.22 µm membrane filter

Procedure:

-

Prepare a 100 mM Aqueous Stock Solution:

-

Weigh 3.854 g of ammonium acetate.

-

Quantitatively transfer the solid to a 500 mL volumetric flask.

-

Add approximately 400 mL of HPLC-grade water and swirl to dissolve.

-

Once fully dissolved, bring the volume to the 500 mL mark with HPLC-grade water. Mix thoroughly.[4]

-

-

Prepare a 10 mM Aqueous Buffer Solution:

-

Pipette 100 mL of the 100 mM stock solution into a 1000 mL volumetric flask.

-

Dilute to the 1000 mL mark with HPLC-grade water. This is your 10 mM aqueous ammonium acetate solution.[4]

-

-

Prepare the Final Mobile Phase:

-

Carefully measure 900 mL of acetonitrile and 100 mL of the 10 mM aqueous ammonium acetate solution.

-

Combine the two solutions. It is recommended to add the aqueous solution to the organic solvent to minimize the risk of precipitation.

-

Filter the final mobile phase through a 0.22 µm membrane filter before use.[4]

-

-

pH Adjustment (Optional):

-

If a specific pH within the buffering range is required, adjust the pH of the 10 mM aqueous solution using dilute acetic acid or ammonium hydroxide (B78521) before mixing with acetonitrile.[14]

-

General LC-MS Method Development Workflow

The following diagram illustrates a typical workflow for developing an LC-MS method using a volatile buffer like ammonium acetate.

Caption: A structured workflow for LC-MS method development.

Mass Spectrometry Source Parameters

Optimal ESI source parameters are crucial for achieving good sensitivity and are dependent on the specific instrument, flow rate, and mobile phase composition. General recommendations when using ammonium acetate include:

-

Capillary Voltage: 3-5 kV for positive ion mode; -2.5 to -4 kV for negative ion mode.[15]

-

Nebulizer Gas Pressure: Typically 20-60 psi, adjusted to ensure a stable spray.[15]

-

Drying Gas Temperature: 250-450°C, optimized to facilitate desolvation without causing thermal degradation of the analyte.[15]

-

Drying Gas Flow: Adjusted to aid in solvent evaporation.

-

Fragmentor/Cone Voltage: Optimized for the specific analyte to maximize the signal of the precursor ion and minimize in-source fragmentation.

Troubleshooting Common Issues

Solubility and Precipitation

Ammonium acetate has limited solubility in high concentrations of acetonitrile.[8] This can lead to precipitation, causing blockages in the LC system and an increase in backpressure.[8]

Solubility of Ammonium Acetate in Acetonitrile/Water Mixtures

| % Acetonitrile | Approximate Solubility Limit of Ammonium Acetate | Reference |

| < 90% | > 20 mM | [8] |

| 95% | ~10 mM | [8] |

| 100% | Insoluble | [8] |

Mitigation Strategies:

-

Avoid using ammonium acetate concentrations above 10-20 mM in gradients that exceed 90% acetonitrile.[8]

-

Always dissolve the ammonium acetate in the aqueous portion of the mobile phase before adding the organic solvent.[8]

-

If high organic percentages are required, consider using ammonium formate, which has better solubility in acetonitrile-rich mobile phases.[16]

Signal Suppression and Sensitivity Issues

If poor sensitivity is observed:

-

Optimize Buffer Concentration: High concentrations of ammonium acetate can suppress the ESI signal.[9][11][13] Test a range of concentrations (e.g., 2 mM, 5 mM, 10 mM, 20 mM) to find the optimal balance between chromatographic performance and MS signal intensity.

-

Check for Contaminants: Ensure high-purity reagents and solvents are used, as impurities can lead to signal suppression.

-

Consider an Alternative Buffer: For some analytes, ammonium formate may provide a better signal intensity.[6]

The logical relationship for buffer selection can be visualized as follows:

Caption: A decision tree for selecting a volatile buffer in LC-MS.

Conclusion

Ammonium acetate is an invaluable tool in the mass spectrometrist's arsenal, offering the critical advantage of volatility combined with useful buffering capacity and favorable ionization characteristics. A thorough understanding of its chemical properties, particularly its decomposition, solubility, and pH effects, is essential for developing robust and reproducible LC-MS methods. By following the protocols and considering the practical aspects outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the benefits of ammonium acetate to achieve high-quality mass spectrometry data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. support.waters.com [support.waters.com]

- 4. 10mM Ammonium Acetate Buffer 90:10 in Acetonitrile Preparation for HPLC and LCMS - Tips & Suggestions [mtc-usa.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. mac-mod.com [mac-mod.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chiraltech.com [chiraltech.com]

- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]

- 16. nestgrp.com [nestgrp.com]

ammonium acetate CAS number 631-61-8 applications in research

An In-depth Technical Guide to the Research Applications of Ammonium (B1175870) Acetate (B1210297) (CAS 631-61-8)

Introduction

Ammonium acetate (CH₃COONH₄), identified by CAS number 631-61-8, is a white, hygroscopic crystalline solid derived from the reaction of ammonia (B1221849) and acetic acid.[1][2] It is highly soluble in water, with a solubility of 1480 g/L.[2][3] A key characteristic of ammonium acetate is its nature as a salt of a weak acid and a weak base, which allows it to serve as a versatile buffering agent.[1][4] Its notable volatility at low pressures is a critical property that makes it indispensable in many modern analytical techniques.[1][5] This guide provides a comprehensive overview of the core applications of ammonium acetate in research, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Research Applications

Ammonium acetate's unique physicochemical properties make it a valuable reagent across numerous scientific disciplines.

Analytical Chemistry: Chromatography and Mass Spectrometry

Ammonium acetate is a cornerstone reagent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[6][7]

-

Mobile Phase Buffer: It is frequently used as a mobile phase additive to maintain a stable pH, which is crucial for the reproducible separation of analytes.[5][7][8] The buffering capacity is effective in pH ranges of 3.8-5.8 and also around pH 4.75 and 9.25.[6][9][10] Typical concentrations in HPLC applications range from 5 mM to 50 mM.[9][11]

-

Volatility for MS Compatibility: Its most significant advantage is its volatility.[1][6] Unlike non-volatile salts such as phosphates, ammonium acetate readily evaporates under the high vacuum conditions of a mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI).[5][6][7] This prevents detector contamination, minimizes background interference, and leads to cleaner mass spectra with improved signal-to-noise ratios.[7]

-

Native Mass Spectrometry: In "native" mass spectrometry, where the goal is to study biomolecules in their folded, native state, ammonium acetate is used to provide ionic strength while minimizing adduct formation on protein ions.[12][13] While it creates a neutral pH of 7.0 in solution, its buffering capacity at this pH is limited.[9] During the ESI process, the solution pH can drop to around 5.4, which is generally tolerated by most biomolecules on the short timescale of the experiment.[14]

Biochemistry and Drug Development

In biochemistry and pharmaceutical sciences, ammonium acetate is used extensively from basic research to drug formulation.

-

General Buffering Agent: It is used to prepare buffer solutions for a variety of biochemical processes, including enzymatic assays, where it ensures optimal and stable pH for enzyme activity, typically at concentrations of 10-50 mM.[9][15]

-

Protein Purification and Precipitation: Ammonium acetate is a common reagent for protein precipitation, often used to separate proteins from contaminants.[1][8] It can be used in dialysis to remove non-volatile salts and other small molecules.[1] For protein purification via chromatography, concentrations can range from 20-200 mM to provide the necessary ionic strength for separation without compromising protein integrity.[9]

-

Nucleic Acid Precipitation: At a final concentration of 2.5 M, it is effective for the ethanol (B145695) precipitation of DNA and can be used to remove proteins from DNA preparations, improving the quality of the DNA for subsequent enzymatic reactions.[16][17]

-

Drug Formulation and Synthesis: Ammonium acetate serves as a buffering agent in pharmaceutical formulations, including intravenous solutions, oral medications, and topical creams, to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[18][19] It is also used in controlled-release formulations.[18] Furthermore, it acts as a crucial intermediate or reagent in the synthesis of various APIs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[10][20]

Organic and Chemical Synthesis

Ammonium acetate is a versatile and easy-to-handle reagent in organic synthesis.[2][21]

-

Ammonia Source and Catalyst: It serves as a convenient source of ammonia for reactions like the Borch reductive amination.[1][2] It also acts as a catalyst in numerous reactions, including the Knoevenagel condensation, Mannich reaction, and the synthesis of various nitrogen-containing heterocycles like pyridines, imidazoles, and oxazoles.[11][21][22]

-

Precursor for Reagents: It is the primary precursor to acetamide, an important industrial chemical.[1][20]

Environmental and Agricultural Research

-

Soil Analysis: A 1 M ammonium acetate solution at pH 7.0 is widely used in agricultural chemistry to determine the cation-exchange capacity (CEC) of soil and to measure the levels of exchangeable cations like potassium, calcium, and magnesium.[1][9][10]

-

Environmental Testing: It is utilized in the extraction of organic pollutants and heavy metals from soil and water samples for environmental monitoring.[9][15]

Data Presentation

The following tables summarize key quantitative data regarding the properties and applications of ammonium acetate.

Table 1: Typical Concentrations of Ammonium Acetate in Research Applications

| Application | Typical Concentration Range | pH Range | Reference(s) |

|---|---|---|---|

| HPLC Mobile Phase | 5 - 50 mM | 3.8 - 5.8 | [6][9][11] |

| LC-MS Mobile Phase | 5 - 20 mM | 3.8 - 5.8 | [9] |

| Native Mass Spectrometry | 10 - 500 mM | ~7.0 (initial), drops to ~5.4 | [23] |

| Enzymatic Assays | 10 - 50 mM | Varies by enzyme | [9] |

| Protein Chromatography | 20 - 200 mM | Varies | [9] |

| DNA/Protein Precipitation | 2.5 M | Not applicable | [16][17] |

| Soil Cation Exchange | 1 M | 7.0 |[9][11] |

Table 2: Physicochemical Properties of Ammonium Acetate (CAS 631-61-8)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 631-61-8 | [9][24] |

| Molecular Formula | C₂H₇NO₂ (or NH₄CH₃CO₂) | [2][24] |

| Molecular Weight | 77.08 g/mol | [9][24] |

| Appearance | White, hygroscopic, crystalline solid | [1][2][4] |

| Solubility in Water | 1480 g/L | [3] |

| Melting Point | 114 °C | [3] |

| pH (1M solution) | ~7.0 | [9] |

| Buffering Ranges | ~4.75 and ~9.25 |[9][12] |

Experimental Protocols

Detailed methodologies for key experimental procedures involving ammonium acetate are provided below.

Protocol 1: Preparation of 10 mM Ammonium Acetate Buffer (pH 5.0) for HPLC

This protocol describes the preparation of 1 liter of a common mobile phase buffer.

Materials:

-

Ammonium acetate (CH₃COONH₄), HPLC grade

-

Deionized water, HPLC grade

-

Glacial acetic acid (CH₃COOH) or Ammonium hydroxide (B78521) (NH₄OH), diluted

-

1 L volumetric flask

-

Beaker, magnetic stirrer, and stir bar

-

Calibrated pH meter

-

0.22 µm membrane filter

Procedure:

-

Weigh out 0.7708 g of ammonium acetate (for a 10 mM solution).[25]

-

Transfer the solid to a 1 L beaker and add approximately 800 mL of HPLC-grade deionized water.[25]

-

Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

-

Immerse the calibrated pH meter electrode into the solution.

-

Slowly add diluted glacial acetic acid dropwise to the solution while stirring, until the pH reaches the target value of 5.0. If the pH drops too low, it can be adjusted back up with diluted ammonium hydroxide.

-

Once the target pH is stable, quantitatively transfer the solution into a 1 L volumetric flask.

-

Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask.

-

Bring the final volume to the 1 L mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates before use in an HPLC system.[25]

Protocol 2: Protein Precipitation from Plant Tissue using Methanolic Ammonium Acetate

This method is effective for samples containing high levels of interfering substances.[26]

Materials:

-

Tissue sample

-

Extraction Media: 0.1 M Tris-HCl (pH 8.8), 10 mM EDTA, 0.9 M sucrose

-

Tris-buffered phenol (B47542) (pH 8.8)

-

Precipitation Solution: 0.1 M ammonium acetate in 100% methanol (B129727) (pre-chilled to -20 °C)

-

Wash Solution 1: 0.1 M ammonium acetate in methanol (pre-chilled to -20 °C)

-

Wash Solution 2: 80% acetone (B3395972) in water (pre-chilled to -20 °C)

-

Microcentrifuge tubes

-

High-speed refrigerated centrifuge

Procedure:

-

Homogenize the tissue sample in extraction media using sonication or another appropriate method.[26]

-

Add an equal volume of Tris-buffered phenol (pH 8.8), vortex thoroughly, and centrifuge (e.g., 10 min at 5,000 x g, 4 °C) to separate the phases.[26]

-

Carefully collect the upper phenol phase, which contains the proteins, and transfer it to a new tube.[26]

-

To precipitate the proteins, add 5 volumes of cold (-20 °C) 0.1 M ammonium acetate in 100% methanol to the phenol phase.[26]

-

Vortex the mixture and incubate at -20 °C for at least 1 hour or overnight.[26]

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20 min at 20,000 x g, 4 °C).[26]

-

Discard the supernatant. Wash the protein pellet twice by resuspending it in cold 0.1 M ammonium acetate in methanol, followed by centrifugation to re-pellet the protein.[26]

-

Wash the pellet twice more with cold 80% acetone.[26]

-

After the final wash, carefully decant the acetone and air-dry the pellet to remove any residual solvent.

-

The final protein pellet can be resuspended in a suitable buffer for downstream analysis (e.g., SDS-PAGE, 2-D electrophoresis).

Protocol 3: Selective Removal of Proteins from DNA Samples

This protocol uses ammonium acetate to precipitate proteins, leaving the DNA in solution for subsequent recovery.[16][17]

Materials:

-

Aqueous sample containing DNA and protein

-

Ammonium acetate solution (e.g., 7.5 M stock)

-

Ethanol (95% or 100%), room temperature

-

Microcentrifuge

Procedure:

-

To your aqueous sample containing DNA and protein, add concentrated ammonium acetate to a final concentration of 2.5 M.[17]

-

Mix gently by inversion.

-

Centrifuge at 16,000 x g for 15 minutes at room temperature to pellet the precipitated proteins.[16][17]

-

Carefully transfer the supernatant, which contains the DNA, to a new, clean microcentrifuge tube. Be careful not to disturb the protein pellet.[17]

-

To precipitate the DNA from the supernatant, add 2 to 2.5 volumes of room temperature ethanol.

-

Mix by inversion until the DNA precipitate is visible.

-

Centrifuge immediately at 16,000 x g for 15 minutes at room temperature to pellet the DNA.[16]

-

Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in the desired buffer.

Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

References

- 1. Ammonium acetate - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate - Kands [kandschemical.com]

- 3. 乙酸铵 for HPLC LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 4. What Makes Ammonium Acetate So Versatile Across Industries? - YASUDA CHEMICAL [yasudachemical.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. vinipul.com [vinipul.com]

- 9. Ammonium Acetate 101: Buffering Power, Lab Uses & Regulatory Notes - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. Ammonium Acetate Buffer Supplier | 631-61-8 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 11. Ammonium acetate: Significance and symbolism [wisdomlib.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 乙酸铵 for analysis EMSURE® ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Ammonium Acetate Protein Precipitation [bio.net]

- 18. vinipul.com [vinipul.com]

- 19. sampanenterprises.com [sampanenterprises.com]

- 20. nbinno.com [nbinno.com]

- 21. indianchemicalsociety.com [indianchemicalsociety.com]

- 22. vinipul.com [vinipul.com]

- 23. Influence of Ammonium Acetate Concentration on Receptor-Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. chiraltech.com [chiraltech.com]

- 26. biotech.ufl.edu [biotech.ufl.edu]

The Role of Ammonium Acetate in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) acetate (B1210297) is a versatile and widely utilized salt in molecular biology, playing a critical role in a multitude of applications ranging from nucleic acid precipitation and protein purification to its use as a volatile buffer in mass spectrometry. Its unique properties, including its volatility and ability to selectively precipitate molecules, make it an invaluable tool for researchers. This technical guide provides an in-depth overview of the core applications of ammonium acetate, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a comprehensive understanding of its practical implementation.

Core Applications of Ammonium Acetate in Molecular Biology

Ammonium acetate's utility in the molecular biology laboratory is extensive. Its primary roles can be categorized as follows:

-

Nucleic Acid Precipitation: It is frequently used for the precipitation of DNA and RNA. A key advantage is its effectiveness in removing dNTPs and short oligonucleotides, which are often contaminants in enzymatic reactions.[1][2][3][4]

-

Protein Purification and Precipitation: Ammonium acetate can be employed to selectively precipitate proteins from solutions.[1][4][5][6] At high concentrations and in the absence of alcohol, it can precipitate proteins while leaving DNA in the solution.[1][4]

-

Mass Spectrometry: Due to its volatility, ammonium acetate is an ideal buffer for mass spectrometry (MS) applications, particularly for the analysis of proteins and protein complexes.[7][8][9] It decomposes into volatile ammonia (B1221849) and acetic acid, which are easily removed in the gas phase, thereby minimizing ion suppression and background noise.[7][10]

-

Enzymatic Assays: It serves as a buffering agent in various enzymatic reactions, helping to maintain a stable pH for optimal enzyme activity.[7]

-

Chromatography: Ammonium acetate is a common component of mobile phases in High-Performance Liquid Chromatography (HPLC), especially with Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) detection.[8][11]

-

Protein Crystallography: It is also utilized in protein crystallization screening and optimization.[11][12]

Quantitative Data Summary

The optimal concentration of ammonium acetate varies depending on the specific application. The following tables summarize the recommended concentrations for various molecular biology procedures.

Table 1: Ammonium Acetate Concentrations for Nucleic Acid Applications

| Application | Recommended Final Concentration | Notes | References |

| DNA/RNA Precipitation | 2.0 - 2.5 M | Used with 2 to 2.5 volumes of ethanol. | [2][3][13] |

| Removal of dNTPs | 2.0 - 2.5 M | Precipitates nucleic acids while leaving dNTPs in solution. | [2][3][4] |

| RNA Precipitation (from dilute solutions) | 0.24 M | Used with cold 66% (v/v) ethanol. | [14][15] |

Table 2: Ammonium Acetate Concentrations for Protein Applications

| Application | Recommended Concentration | Notes | References |

| Protein Precipitation | 2.5 M (final concentration) | Performed in the absence of ethanol. | [1][4] |

| Protein Purification (Chromatography) | 50 - 200 mM | Provides necessary ionic strength for separation. | [7][9] |

| Native Mass Spectrometry | 50 - 200 mM | Can be adjusted up to 3 M in some cases for membrane proteins. | [9][16] |

Table 3: Ammonium Acetate Concentrations for Analytical Techniques

| Application | Recommended Concentration | Notes | References |

| HPLC Mobile Phase | 5 - 20 mM | For analysis of drug compounds. | [7] |

| Mass Spectrometry | 1 - 20 mM | Enhances signal quality by reducing background noise. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ammonium acetate.

Standard DNA/RNA Precipitation

This protocol is suitable for concentrating nucleic acids and removing contaminants such as dNTPs.

Materials:

-

DNA/RNA sample

-

5 M Ammonium Acetate solution

-

100% Ethanol, ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water or TE buffer

-

Microcentrifuge

Procedure:

-

To your nucleic acid sample, add 0.5 volumes of 5 M Ammonium Acetate solution to achieve a final concentration of approximately 2.5 M.[3][13]

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol.

-

Mix thoroughly by inverting the tube several times.

-

Incubate at -20°C for at least 30 minutes to precipitate the nucleic acid. For very dilute samples, overnight incubation is recommended.[13]

-

Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C.

-

Carefully decant the supernatant without disturbing the pellet.

-

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

-

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

-

Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Note: Do not use ammonium acetate for precipitating DNA that will be used in T4 Polynucleotide Kinase reactions, as ammonium ions inhibit this enzyme.[2][3]

Selective Precipitation of Proteins

This protocol is designed to remove proteins from a DNA sample.

Materials:

-

DNA/protein sample

-

5 M Ammonium Acetate solution

-

Microcentrifuge

Procedure:

-

Add 0.5 volumes of 5 M Ammonium Acetate solution to your sample to reach a final concentration of 2.5 M.[1][4]

-

Vortex thoroughly.

-

Incubate on ice for 15 minutes.

-

Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

-

The precipitated proteins will form a pellet. Carefully transfer the supernatant containing the DNA to a new tube.

-

The DNA can then be precipitated using the standard protocol described in section 3.1.

Preparation of Ammonium Acetate Buffer for HPLC and Mass Spectrometry

Materials:

-

Ammonium acetate (high purity, e.g., HPLC grade)

-

Deionized water (HPLC grade)

-

Acetic acid or ammonium hydroxide (B78521) (for pH adjustment)

-

0.22 µm filter

Procedure for 10 mM Ammonium Acetate Buffer:

-

Weigh out 0.7708 g of ammonium acetate.

-

Dissolve in approximately 800 mL of HPLC grade water.

-

Adjust the pH to the desired value using diluted acetic acid or ammonium hydroxide.

-

Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with HPLC grade water.

-

Filter the buffer through a 0.22 µm membrane filter before use.[17]

Visualizing Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and the decision-making process for choosing a precipitation agent.

Caption: Workflow for nucleic acid precipitation using ammonium acetate.

Caption: Decision tree for selecting a salt for nucleic acid precipitation.

Caption: Workflow for native mass spectrometry using ammonium acetate.

Conclusion

Ammonium acetate is a cornerstone reagent in molecular biology, offering distinct advantages in a variety of applications. Its ability to be tailored for specific purposes—from the purification of nucleic acids away from dNTPs to its indispensable role as a volatile buffer in mass spectrometry—underscores its importance. By understanding the principles behind its use and adhering to optimized protocols, researchers can significantly enhance the quality and reliability of their experimental outcomes. This guide serves as a comprehensive resource to facilitate the effective application of ammonium acetate in the modern molecular biology laboratory.

References

- 1. genelink.com [genelink.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. genelink.com [genelink.com]

- 5. Ammonium Acetate Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. cephamls.com [cephamls.com]

- 7. allanchem.com [allanchem.com]

- 8. thomassci.com [thomassci.com]

- 9. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mpbio.com [mpbio.com]

- 12. 乙酸铵 BioUltra, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Sodium Acetate (3 M), pH 5.5, RNase-free - FAQs [thermofisher.com]

- 14. scispace.com [scispace.com]

- 15. The use of ammonium acetate in the precipitation of ribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry of Intact Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chiraltech.com [chiraltech.com]

The Versatile Role of Ammonium Acetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) acetate (B1210297), a simple yet remarkably versatile reagent, holds a significant position in the arsenal (B13267) of synthetic organic chemists. Its utility extends beyond being a mere buffer; it actively participates in a multitude of organic transformations, functioning as a catalyst, a nitrogen source, and a pH moderator. This technical guide delves into the core functions of ammonium acetate in organic synthesis, providing detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.

Core Functions of Ammonium Acetate in Organic Synthesis

Ammonium acetate's efficacy in organic synthesis stems from its unique properties. As the salt of a weak acid (acetic acid) and a weak base (ammonia), it establishes an equilibrium in solution, providing a source of both ammonia (B1221849) and acetate ions. This duality allows it to play several critical roles:

-

Catalyst: Ammonium acetate can act as a mild, effective catalyst in numerous condensation reactions. It is believed that in many cases, it dissociates in the reaction medium to provide ammonia and acetic acid, where the acid can protonate carbonyl groups, activating them towards nucleophilic attack, and the ammonia can act as a nucleophile or participate in the formation of reactive intermediates.[1][2][3]

-

Nitrogen Source: In the synthesis of nitrogen-containing heterocyclic compounds, ammonium acetate serves as a convenient and easy-to-handle source of ammonia.[4] This is particularly valuable in multicomponent reactions where the in situ generation of ammonia is required.

-

Buffering Agent: The ammonium acetate/acetic acid buffer system is widely used to control the pH of a reaction mixture. Maintaining a specific pH range is often crucial for optimizing reaction rates, preventing side reactions, and ensuring the stability of reactants and products.

Ammonium Acetate in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis and drug discovery. Ammonium acetate is a key player in several named MCRs.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines and pyridines, which are prevalent scaffolds in many biologically active molecules.[5] In this reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, frequently ammonium acetate, condense to form a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine.[5]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (B1235776) (2.2 mmol), ammonium acetate (1.1 mmol), and a catalytic amount of ammonium persulfate (0.1 mmol) in acetonitrile (B52724) (5 mL) is stirred at reflux for a specified period (typically 3-5 hours).[6] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 1,4-dihydropyridine (B1200194) product.[6]

Quantitative Data: Comparison of Catalysts in Hantzsch Synthesis

| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |

| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |

| Ammonium Persulfate | Various Aldehydes | Ethyl acetoacetate | NH₄OAc | Acetonitrile | 85-90 | 3-5 | 80-95 |

Table 1: Comparison of different catalysts and conditions for the Hantzsch dihydropyridine synthesis.[6]

Reaction Mechanism: Hantzsch Pyridine Synthesis

The mechanism of the Hantzsch synthesis involves a series of condensation and addition reactions. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring.[6][7]

Biginelli Reaction

The Biginelli reaction is another important MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant pharmacological interest. This one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). While traditionally acid-catalyzed, ammonium acetate and its derivatives have been shown to be effective promoters for this reaction.

Experimental Protocol: Biginelli Reaction

A mixture of an aromatic aldehyde (3 mmol), ethyl cyanoacetate (B8463686) (3 mmol), and thiourea (3.2 mmol) is stirred in diisopropylethyl ammonium acetate (DIPEAc) (4 mL) at room temperature.[8] The reaction progress is monitored by TLC. The product, a 1,2,3,4-tetrahydropyrimidine derivative, is then isolated.[8]

Quantitative Data: Catalyst Comparison in Biginelli Reaction

| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |

| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | - |

| DIPEAc | Benzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc | RT | - | 96 |

Table 2: Comparison of catalysts and conditions for the Biginelli reaction.

Reaction Mechanism: Biginelli Reaction

The proposed mechanism for the Biginelli reaction involves the initial formation of an acylimine intermediate from the aldehyde and urea. The β-ketoester then adds to this imine via a Mannich-type reaction. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The catalyst, in this case, an ammonium acetate derivative, facilitates these steps by activating the reactants and promoting the necessary proton transfers.

References

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. scispace.com [scispace.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Ammonium Acetate as a Versatile Source of Ammonia in Key Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) acetate (B1210297) (NH₄OAc) serves as a highly versatile and convenient reagent in organic synthesis, acting as a readily available source of ammonia (B1221849) for a variety of important chemical transformations. Its solid, non-hygroscopic nature and moderate reactivity make it a safer and easier-to-handle alternative to gaseous ammonia or concentrated aqueous solutions. This technical guide provides an in-depth overview of the use of ammonium acetate as an ammonia source in several key reactions relevant to pharmaceutical and chemical development, complete with experimental protocols, quantitative data, and detailed reaction mechanisms.

The Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which are precursors to pyridines. These scaffolds are prevalent in many biologically active compounds and pharmaceuticals. In this reaction, ammonium acetate serves as the nitrogen donor for the formation of the dihydropyridine ring.

Experimental Protocol: "On-Water" Synthesis of Hantzsch 1,4-Dihydropyridines

This protocol describes an environmentally friendly synthesis of Hantzsch dihydropyridines using water as the solvent.[1]

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), ethyl acetoacetate (B1235776) (2 mmol), and ammonium acetate (1.3 mmol).

-

Solvent Addition: Add 2 mL of water to the reaction mixture.

-

Reaction Conditions: Vigorously stir the mixture at 70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, add a few drops of ethanol (B145695) to aid in the granulation of the product, followed by the addition of crushed ice.

-

Isolation: The precipitated product is collected by filtration, washed with cold water, and dried. If necessary, the crude product can be purified by recrystallization from ethanol.

Data Presentation: Hantzsch Dihydropyridine Synthesis Yields

The following table summarizes the yields for the "on-water" Hantzsch synthesis with various aldehydes.

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 20 | 92 |

| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 15 | 95 |

| 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 25 | 90 |

| 4-Nitrobenzaldehyde | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 10 | 96 |

| Thiophene-2-carboxaldehyde | Diethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 30 | 88 |

Hantzsch Synthesis Workflow

Caption: General workflow for the Hantzsch Dihydropyridine Synthesis.

Hantzsch Synthesis Mechanism

References

An In-depth Technical Guide to the Chemical Compatibility of Ammonium Acetate with Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) acetate (B1210297) (NH₄CH₃CO₂) is a widely utilized salt in various scientific disciplines, including pharmaceuticals, chemical synthesis, and analytical chemistry.[1] Its utility often hinges on its solubility and compatibility with a diverse range of organic solvents. This technical guide provides a comprehensive overview of the chemical compatibility of ammonium acetate with common organic solvents, offering both quantitative and qualitative data, detailed experimental protocols for solubility determination, and an examination of its chemical reactivity.

Ammonium acetate is a white, hygroscopic crystalline solid formed from the reaction of ammonia (B1221849) and acetic acid.[2] It is known for its buffering capacity in aqueous solutions and its volatility, which makes it a preferred additive in applications like HPLC and mass spectrometry.[3] Understanding its behavior in organic media is crucial for optimizing reaction conditions, purification processes, and analytical methods.

Quantitative Solubility Data

The solubility of ammonium acetate in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of water. The following tables summarize the available quantitative solubility data for ammonium acetate in a selection of common organic solvents.

Table 1: Solubility of Ammonium Acetate in Protic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Methanol (B129727) | CH₃OH | 15 | 7.89[3][4] | ~2.56 |

| Ethanol | C₂H₅OH | 20 | 7.4[5] | ~1.92 |

| Isopropanol | C₃H₈O | - | Soluble | Data not available |

Table 2: Solubility of Ammonium Acetate in Aprotic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Acetone | C₃H₆O | 19 | 0.34[4] | ~0.07 |

| Acetonitrile (B52724) | C₂H₃N | Ambient | Insoluble (in pure ACN)[6] | ~0 |

| Dimethylformamide (DMF) | C₃H₇NO | 25 | 0.1[3][4] | ~0.017 |

| Tetrahydrofuran (THF) | C₄H₈O | - | Sparingly Soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | - | Insoluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | - | Insoluble | Data not available |

| Hexane | C₆H₁₄ | - | Insoluble | Data not available |

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. "Soluble" and "Insoluble" are based on qualitative descriptions.

Special Case: Acetonitrile-Water Mixtures

Ammonium acetate is notoriously insoluble in pure acetonitrile, a common mobile phase in reversed-phase chromatography. However, its solubility increases significantly with the addition of water. This property is critical for preparing buffered mobile phases.

-

At a 90% acetonitrile concentration, the solubility limit is approximately 20 mM.[6]

-

This limit drops to around 10 mM in 95% acetonitrile.[6]

-

Exceeding these solubility limits can lead to the precipitation of ammonium acetate, which can cause blockages in HPLC systems.[6]

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for determining the solubility of ammonium acetate in an organic solvent of interest. This protocol is adapted from general methods for determining the solubility of inorganic salts in organic media.[7][8]

Materials

-

Ammonium acetate (analytical grade, dried)

-

Organic solvent of interest (HPLC grade or higher)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Evaporating dish or beaker

-

Vacuum oven or desiccator

-

Analytical instrument for quantification (e.g., HPLC-CAD/ELSD, IC, or titration apparatus)

Procedure

-

Preparation of a Saturated Solution:

-

Add a known volume of the organic solvent to a glass vial.

-

Add an excess of dried ammonium acetate to the solvent. An excess is crucial to ensure saturation.

-

Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle for several hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed volumetric flask.

-

-

Quantification of Dissolved Ammonium Acetate:

-

Gravimetric Method (for less volatile solvents):

-

Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a vacuum oven at a temperature below the decomposition temperature of ammonium acetate (decomposition starts around 114°C).[9]

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it. The difference in weight corresponds to the mass of dissolved ammonium acetate.

-

-

Chromatographic Method (e.g., HPLC-CAD/ELSD or Ion Chromatography):

-

Dilute the filtered saturated solution to a known volume with a suitable solvent system.

-

Prepare a series of standard solutions of ammonium acetate of known concentrations.

-

Analyze the standards and the diluted sample using an appropriate chromatographic method.

-

Construct a calibration curve and determine the concentration of ammonium acetate in the sample.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or molarity (mol/L) based on the mass or concentration of ammonium acetate determined and the volume of the solvent.

-

Experimental Workflow Diagram

Figure 1. A flowchart outlining the key steps in the experimental determination of ammonium acetate solubility in an organic solvent.

Chemical Compatibility and Potential Reactions

Beyond solubility, chemical compatibility also encompasses the potential for ammonium acetate to react with the solvent or other components in a mixture. Ammonium acetate is generally considered a stable salt, but it can participate in several types of reactions, particularly under certain conditions.

Thermal Decomposition

Ammonium acetate decomposes upon heating to form acetamide (B32628) and water.[10] This reaction typically begins around its melting point of 113-114°C.[11] At higher temperatures (above 165°C), further decomposition can occur.[10] This is a critical consideration when working with ammonium acetate solutions at elevated temperatures.

Reactions with Carbonyl Compounds

Ammonium acetate can serve as a source of ammonia in various organic reactions involving carbonyl compounds.

-

Reaction with Aldehydes: Ammonium acetate reacts with aromatic aldehydes to form various products, including 1,2-diaryl-1,2-diaminoethanes and their derivatives.[12][13] It can also be used in three-component reactions with aldehydes and other reagents to synthesize heterocyclic compounds.[14]

-

Knoevenagel Condensation: It can act as a catalyst in the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[15]

-

Borch Reaction: In the Borch reaction, ammonium acetate provides the ammonia for the reductive amination of ketones and aldehydes.[15]

Incompatibilities

Ammonium acetate is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[16] Contact with these substances can lead to vigorous reactions.

Logical Framework for Assessing Compatibility

The following diagram illustrates a logical workflow for assessing the chemical compatibility of ammonium acetate with an organic solvent system for a specific application.

Figure 2. A decision-making flowchart for evaluating the compatibility of ammonium acetate with organic solvents for a given application.

Conclusion

The chemical compatibility of ammonium acetate with organic solvents is a multifaceted issue that extends beyond simple solubility. While it exhibits good solubility in polar protic solvents like methanol and ethanol, its solubility is limited in many aprotic solvents and it is notably insoluble in pure acetonitrile. For applications requiring the use of ammonium acetate in organic media, a thorough understanding of its solubility limits and potential reactivity is essential. The experimental protocol provided in this guide offers a reliable method for determining solubility in specific solvent systems. By considering both the physical dissolution and the potential for chemical interaction, researchers, scientists, and drug development professionals can effectively utilize ammonium acetate in a wide range of organic solvent-based applications.

References

- 1. AMMONIUM ACETATE - Ataman Kimya [atamanchemicals.com]

- 2. Ammonium acetate [sitem.herts.ac.uk]

- 3. Ammonium acetate - Wikipedia [en.wikipedia.org]

- 4. ammonium acetate [chemister.ru]

- 5. vinipul.com [vinipul.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pubs.acs.org [pubs.acs.org]